1-Benzyl-3-(phenylsulfonyl)pyrrolidine

Vue d'ensemble

Description

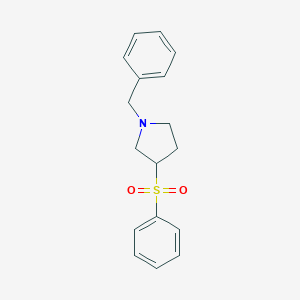

1-Benzyl-3-(phenylsulfonyl)pyrrolidine is an organic compound with the molecular formula C₁₇H₁₉NO₂S and a molecular weight of 301.4 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a phenylsulfonyl group. It is used primarily in research and development settings, particularly in the fields of organic chemistry and pharmaceutical research .

Méthodes De Préparation

The synthesis of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine typically involves the following steps:

Starting Materials: The synthesis begins with pyrrolidine, benzyl chloride, and phenylsulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Synthetic Route:

Analyse Des Réactions Chimiques

1-Benzyl-3-(phenylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major products formed from these reactions include sulfone derivatives, sulfides, and substituted pyrrolidines.

Applications De Recherche Scientifique

Pharmaceutical Development

1-Benzyl-3-(phenylsulfonyl)pyrrolidine plays a crucial role as an intermediate in the synthesis of pharmaceuticals. Its derivatives are being investigated for their potential in treating neurological disorders. The compound's structure allows for modifications that enhance its efficacy and reduce side effects, making it a valuable candidate in drug formulation processes .

Case Study: Neurological Disorders

Recent studies have highlighted the development of pyrrolidine derivatives that exhibit promising activity against neurological conditions such as Alzheimer's disease. These compounds demonstrate the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline, thereby improving neurotransmitter availability .

Chiral Synthesis

The chiral nature of this compound makes it an essential building block in asymmetric synthesis. This capability enables chemists to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry due to the differing biological activities of enantiomers .

Table 1: Chiral Synthesis Applications

| Application Area | Description |

|---|---|

| Drug Formulation | Creation of specific enantiomers for targeted therapies |

| Biochemical Research | Studies on enzyme interactions and drug metabolism |

Biochemical Research

In biochemical research, this compound is utilized to study protein interactions and enzyme activities. Its derivatives have been shown to influence various biochemical pathways, aiding in the understanding of complex biological mechanisms at a molecular level .

Case Study: Enzyme Inhibition

Research has demonstrated that certain derivatives of this compound can act as effective inhibitors of carbonic anhydrase and cholinesterase, enzymes involved in critical physiological processes. These findings suggest potential therapeutic applications in treating conditions related to enzyme dysregulation .

Material Science

The incorporation of this compound into polymer matrices has been explored to enhance material properties. Its unique chemical structure contributes to improved thermal stability and mechanical strength in composite materials, making it suitable for advanced applications in electronics and engineering .

Table 2: Material Properties Enhancement

| Property Enhanced | Description |

|---|---|

| Thermal Stability | Improved resistance to heat-induced degradation |

| Mechanical Strength | Increased durability under stress |

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is also finding applications in the flavor and fragrance industry. It is used to create unique scents and flavors, appealing to manufacturers in food and cosmetics sectors .

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-(phenylsulfonyl)pyrrolidine is not well-documented. it is believed to interact with molecular targets through its sulfonyl and benzyl groups, which can form various interactions with enzymes and receptors in biological systems. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-(phenylsulfonyl)pyrrolidine can be compared with other similar compounds such as:

1-Benzylpyrrolidine: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.

3-(Phenylsulfonyl)pyrrolidine: Lacks the benzyl group, which affects its overall reactivity and interaction with biological targets.

1-Benzyl-3-(methylsulfonyl)pyrrolidine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, which alters its chemical properties and reactivity.

The uniqueness of this compound lies in its combination of benzyl and phenylsulfonyl groups, which confer distinct chemical and biological properties.

Activité Biologique

1-Benzyl-3-(phenylsulfonyl)pyrrolidine, a compound with the CAS number 101767-83-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure

The chemical structure of this compound includes a pyrrolidine ring substituted with both a benzyl and a phenylsulfonyl group. This unique arrangement is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of benzylamine with appropriate sulfonyl derivatives. The reaction conditions can vary, but generally include the use of solvents like dichloromethane or ethanol under reflux conditions to facilitate the formation of the pyrrolidine ring.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways, suggesting potential applications in treating infections caused by resistant strains of bacteria .

Anticancer Activity

This compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation through cell cycle arrest .

Enzyme Inhibition

This compound has also been studied for its role as an enzyme inhibitor. For example, it may act as an inhibitor of steroid sulfatase, an enzyme implicated in estrogen-dependent cancers. Inhibition of this enzyme could potentially reduce local estrogen production, providing a therapeutic avenue for hormone-dependent tumors .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It inhibits key enzymes involved in metabolic pathways related to cancer and infection.

- Cell Cycle Modulation : The compound may interfere with cell cycle progression, leading to increased apoptosis.

- Antimicrobial Mechanism : By disrupting folate synthesis, it limits bacterial growth.

Propriétés

IUPAC Name |

3-(benzenesulfonyl)-1-benzylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c19-21(20,16-9-5-2-6-10-16)17-11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,17H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTTOUOKAVIJSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473276 | |

| Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101767-83-3 | |

| Record name | 3-(Benzenesulfonyl)-1-benzylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.